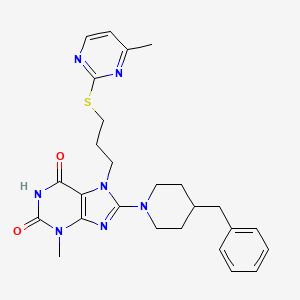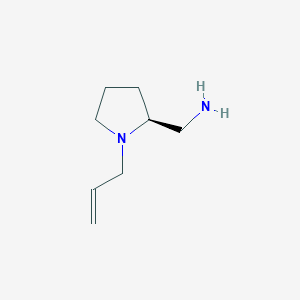![molecular formula C17H18N2O2S B3020531 1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 710986-76-8](/img/structure/B3020531.png)
1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a pyrazoline derivative, which is a class of organic compounds known for their diverse pharmacological activities. Pyrazoline derivatives are characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2, and they often exhibit interesting chemical and physical properties. The compound is not directly studied in the provided papers, but similar compounds with variations in the substituents on the phenyl rings have been investigated for their molecular structure, vibrational frequencies, and potential biological activities.
Synthesis Analysis
The synthesis of pyrazoline derivatives typically involves the cyclization of chalcones with hydrazine derivatives. Although the exact synthesis of 1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is not detailed in the provided papers, similar compounds have been synthesized and characterized by spectroscopic techniques, and their structures confirmed by X-ray diffraction studies . These methods are likely applicable to the synthesis and characterization of the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is often optimized using computational methods such as Gaussian09 software package, and the results are compared with experimental data such as X-ray diffraction (XRD) . The geometrical parameters obtained from these studies are crucial for understanding the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The reactivity of pyrazoline derivatives can be inferred from Molecular Electrostatic Potential (MEP) analysis, which shows the distribution of electronic charge across the molecule. Typically, the negative charge is localized over the carbonyl group, making it a reactive site for nucleophilic attack, while the positive regions are over the nitrogen atoms, which could be sites for electrophilic attack . The presence of substituents like fluorine or bromine can influence the electronic distribution and thus the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives, such as vibrational frequencies and corresponding assignments, are investigated using Fourier-transform infrared spectroscopy (FT-IR). The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) analysis is used to determine the charge transfer within the molecule, which is important for understanding its electronic properties . The first hyperpolarizability is calculated to find the compound's role in nonlinear optics, indicating potential applications in this field . Additionally, molecular docking studies suggest that these compounds might exhibit inhibitory activity against various proteins and could act as anti-neoplastic agents, indicating their potential medicinal applications .
properties
IUPAC Name |
1-[3-(2-ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-21-16-8-5-4-7-13(16)15-11-14(17-9-6-10-22-17)18-19(15)12(2)20/h4-10,15H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKUDUQSNHMOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3020449.png)




![2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B3020458.png)



![N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3020464.png)


![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3020469.png)